![molecular formula C24H30BrPSi B14416778 Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide CAS No. 84673-68-7](/img/structure/B14416778.png)
Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide is a chemical compound with the molecular formula C27H34BrPSi. It is a member of the phosphonium salts, which are characterized by the presence of a positively charged phosphorus atom. This compound is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide can be synthesized through the reaction of triphenylphosphine with 3-(trimethylsilyl)propyl bromide. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Cyclization Reactions: It can undergo intramolecular cyclization to form cyclic compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphonium salts, while oxidation and reduction reactions can produce phosphine oxides or reduced phosphines.
科学的研究の応用
Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of biological systems, including enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and catalysts.
作用機序
The mechanism of action of phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide involves the interaction of the positively charged phosphorus atom with various molecular targets. This interaction can lead to the formation of stable complexes or the activation of specific pathways. The compound’s effects are mediated through its ability to participate in nucleophilic substitution and other chemical reactions.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A common phosphine used in organic synthesis.
(3-Bromopropyl)triphenylphosphonium bromide: Similar in structure but lacks the trimethylsilyl group.
Propyltriphenylphosphonium bromide: Another phosphonium salt with a different alkyl group.
Uniqueness
Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties. This group can enhance the compound’s stability and reactivity, making it suitable for specialized applications in research and industry.
特性
CAS番号 |
84673-68-7 |
|---|---|
分子式 |
C24H30BrPSi |
分子量 |
457.5 g/mol |
IUPAC名 |
triphenyl(3-trimethylsilylpropyl)phosphanium;bromide |
InChI |
InChI=1S/C24H30PSi.BrH/c1-26(2,3)21-13-20-25(22-14-7-4-8-15-22,23-16-9-5-10-17-23)24-18-11-6-12-19-24;/h4-12,14-19H,13,20-21H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
FMJJSDFYPDRUKT-UHFFFAOYSA-M |
正規SMILES |
C[Si](C)(C)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


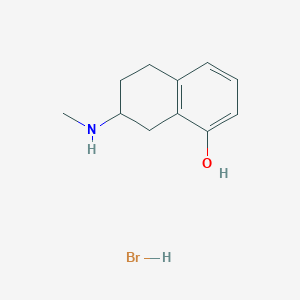
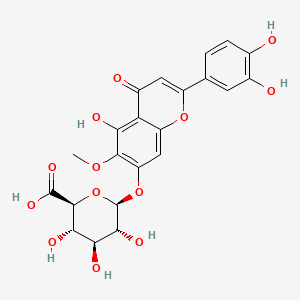

![2-{6-[4-(Dimethylamino)phenyl]hexa-1,3,5-trien-1-YL}-3-ethylnaphtho[2,1-D][1,3]thiazol-3-ium perchlorate](/img/structure/B14416723.png)
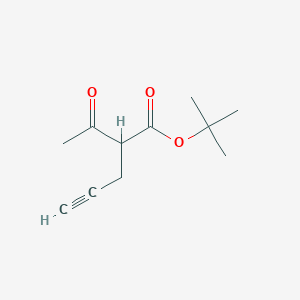
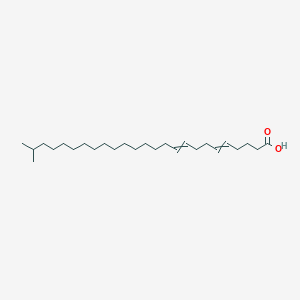
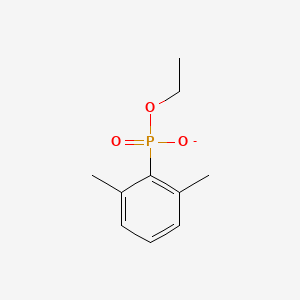
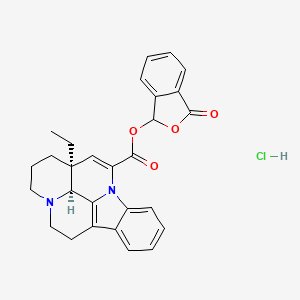
![[(2R,3S)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol;methanesulfonic acid](/img/structure/B14416759.png)

![3-Methylbutyl 2-[(methanesulfinyl)methyl]-3-oxobutanoate](/img/structure/B14416781.png)
![Methyl [3-bromo-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416782.png)
![Methyl [3-fluoro-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416784.png)

